Copper;disodium;carbonate;sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

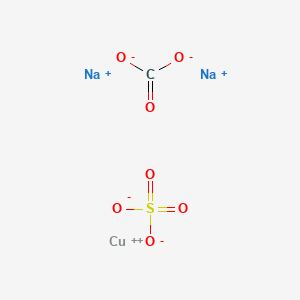

Copper;disodium;carbonate;sulfate is a complex inorganic compound that combines copper, sodium, carbonate, and sulfate ions

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of copper;disodium;carbonate;sulfate typically involves the reaction of copper sulfate with sodium carbonate. One common method includes dissolving copper sulfate in water to form an aqueous solution, followed by the addition of sodium carbonate solution. This results in the formation of copper carbonate and sodium sulfate as precipitates . The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using larger reactors and continuous stirring to maintain uniformity. The process involves preparing copper sulfate and sodium carbonate solutions separately, then combining them under controlled conditions. The resulting precipitate is filtered, washed, and dried to obtain the final product .

Análisis De Reacciones Químicas

Step 1: Dissociation of Reactants

-

CuSO₄ dissociates into Cu²⁺ and SO₄²⁻ ions.

-

Na₂CO₃ dissociates into 2 Na⁺ and CO₃²⁻ ions210.

Step 2: Ion Exchange and Precipitation

Cu²⁺ reacts with CO₃²⁻ and OH⁻ (from water autoionization) to form insoluble basic copper carbonate:

2 Cu²⁺ + 2 CO₃²⁻ + 2 OH⁻ → Cu₂(OH)₂CO₃(s) .

Step 3: Byproduct Formation

Na⁺ and SO₄²⁻ remain in solution as soluble Na₂SO₄, while CO₂ escapes as gas .

Solubility Data

| Compound | Solubility in Water (g/100g H₂O, 20°C) | Source |

|---|---|---|

| CuSO₄·5H₂O | 32.0 | |

| Na₂CO₃ | 21.5 | |

| Na₂SO₄ | 19.5 | |

| Cu₂(OH)₂CO₃ | Insoluble |

Basic copper carbonate’s insolubility drives precipitation, while sodium sulfate remains dissolved .

Comparative Analysis of Products

| Expected Product (Theoretical) | Observed Product (Experimental) | Reason for Discrepancy |

|---|---|---|

| CuCO₃ | Cu₂(OH)₂CO₃ | Cu²⁺ has high affinity for OH⁻, leading to hydroxide incorporation into the carbonate structure . |

Reaction Variations

Aplicaciones Científicas De Investigación

Copper;disodium;carbonate;sulfate has several scientific research applications:

Mecanismo De Acción

The mechanism of action of copper;disodium;carbonate;sulfate involves the interaction of copper ions with various molecular targets. Copper ions can act as cofactors for enzymes, participate in electron transfer reactions, and influence cellular processes by binding to proteins and other biomolecules . The pathways involved include copper transport and homeostasis mechanisms, which are crucial for maintaining cellular function and preventing toxicity .

Comparación Con Compuestos Similares

Similar Compounds

Copper(II) sulfate: A common copper salt used in various applications, including agriculture and chemistry.

Sodium carbonate:

Copper carbonate: Used in pigments and as a precursor for other copper compounds.

Uniqueness

Copper;disodium;carbonate;sulfate is unique due to its combination of copper, sodium, carbonate, and sulfate ions, which gives it distinct chemical properties and potential applications. Its ability to participate in various chemical reactions and its role in scientific research make it a valuable compound in multiple fields.

Propiedades

Número CAS |

11125-96-5 |

|---|---|

Fórmula molecular |

CCuNa2O7S |

Peso molecular |

265.59 |

Nombre IUPAC |

copper;disodium;carbonate;sulfate |

InChI |

InChI=1S/CH2O3.Cu.2Na.H2O4S/c2-1(3)4;;;;1-5(2,3)4/h(H2,2,3,4);;;;(H2,1,2,3,4)/q;+2;2*+1;/p-4 |

Clave InChI |

VJFUNQXVYDEKOE-UHFFFAOYSA-J |

SMILES |

C(=O)([O-])[O-].[O-]S(=O)(=O)[O-].[Na+].[Na+].[Cu+2] |

Sinónimos |

Burgundy Mixture |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.